Lucensomycin

Description

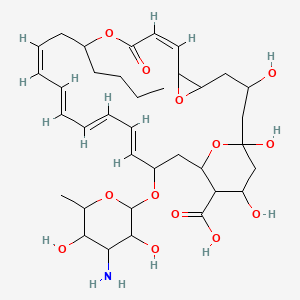

Structure

2D Structure

Properties

Molecular Formula |

C36H53NO13 |

|---|---|

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(8E,14E,16E,18E,20E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

InChI |

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5+,9-7+,10-8+,14-11+,16-15+ |

InChI Key |

MUAOHYJGHYFDSA-MHAWMFCMSA-N |

Isomeric SMILES |

CCCCC1C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Canonical SMILES |

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Synonyms |

Etruscomycin Lucensomycin Lucimycin |

Origin of Product |

United States |

Discovery and Producing Organisms of Lucensomycin

Isolation from Natural Microbial Sources

The traditional method for discovering antibiotics like lucensomycin involves isolating actinomycete strains from natural environments, such as soil samples. mdpi.com These isolated strains are then cultivated in liquid or on solid media. mdpi.com The culture extracts are subsequently screened for desired biological activities, such as antifungal or antibacterial properties. mdpi.comphtnet.org For instance, in the search for natural antifungal compounds to control postharvest gray mold caused by Botrytis cinerea, microbial culture extracts were screened, leading to the identification of the this compound-producing Streptomyces plumbeus strain CA5 from a soil sample in Chuncheon Province. phtnet.org Similarly, a novel strain, Streptomyces collinus Inha504, was isolated from soil samples in organic green tea fields in South Korea after screening approximately 2400 culture extracts for antifungal activity. nih.govnih.gov

In the 21st century, advancements in sequencing technology have enabled genome-guided approaches to identify secondary metabolites. mdpi.com This involves sequencing the genome of a microorganism and using bioinformatic tools like antiSMASH to detect secondary metabolite biosynthetic gene clusters (smBGCs). mdpi.com This information can then be used to unveil the production of compounds like this compound. mdpi.com

Identification of this compound-Producing Streptomyces Strains

Several Streptomyces strains have been identified as producers of this compound.

Streptomyces lucensis

Streptomyces lucensis, a bacterium first isolated from soil, is a known producer of this compound. wikipedia.orgwikipedia.org This species is recognized for its ability to synthesize a variety of lucensimycin compounds, including this compound A, B, D, E, F, and G. wikipedia.org The discovery of lucensimycins A and B from Streptomyces lucensis MA7349 was accomplished using an antisense strategy. germai.appnih.gov Further research utilizing an antisense-based whole-cell screening method led to the isolation of additional variants, lucensimycins D-G. germai.app

Streptomyces cyanogenus S136

Streptomyces cyanogenus S136 is another identified producer of this compound. wikipedia.orgnih.gov The production of this compound in this strain was elicited by manipulating the global regulatory gene adpA. nih.govdntb.gov.ua This approach led to significant changes in the strain's metabolome and the identification of this compound as the most abundant secondary metabolite produced. nih.govdntb.gov.ua The entire biosynthetic gene cluster for this compound (lcm) was subsequently uncovered in this strain. nih.govnih.gov Prior to this discovery, S. cyanogenus S136 was primarily known as the sole producer of the anticancer angucycline, landomycin A. nih.govresearchgate.net

Streptomyces achromogenes subsp. streptozoticus NBRC14001

The production of this compound by Streptomyces achromogenes subsp. streptozoticus NBRC14001 was unveiled through a genome-guided approach. mdpi.comnih.gov This strain was previously known for producing streptozotocin (STZ), an antibiotic that inhibits both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov By sequencing the genome of NBRC14001, researchers identified a Type I polyketide synthase (PKS) gene cluster similar to the one for natamycin biosynthesis. mdpi.comnih.gov This led to the investigation and subsequent confirmation that the strain produces an antifungal compound, which was identified as this compound through HPLC, HR-ESI-MS, and MS/MS analyses. mdpi.comnih.gov The identified PKS gene cluster in NBRC14001 corresponded well with the this compound biosynthetic gene cluster (lcm) found in S. cyanogenus. mdpi.comnih.gov

Streptomyces plumbeus strain CA5

Streptomyces plumbeus strain CA5 was isolated from a soil sample during a screening for natural antifungal compounds. phtnet.org The cell extract of this strain showed significant efficacy in reducing the incidence of gray mold on grapes. phtnet.org The active compound was isolated and identified through chromatographic and spectroscopic analyses as the polyene macrolide this compound. phtnet.orgresearchgate.net

Other Identified Producers

Research has identified other Streptomyces strains capable of producing this compound. Genome mining of Streptomyces collinus Inha504, a strain isolated from organic green tea fields, revealed a biosynthetic gene cluster highly homologous to that of this compound. nih.govresearchgate.net This finding attributed the strain's strong antifungal activity against various phytopathogenic fungi to this compound production. nih.govresearchgate.net Additionally, this compound production has been noted in Streptomyces rubrisoli Inha504. researchgate.net

Table 1: Summary of this compound-Producing Streptomyces Strains

| Strain | Method of Discovery/Identification | Key Findings |

|---|---|---|

| Streptomyces lucensis | Isolation from soil, antisense strategy wikipedia.orggermai.appnih.gov | Produces multiple this compound variants (A, B, D, E, F, G). wikipedia.org |

| Streptomyces cyanogenus S136 | Manipulation of the global regulatory gene adpA nih.govdntb.gov.ua | Unveiled a silent biosynthetic gene cluster (lcm) for this compound. nih.gov |

| Streptomyces achromogenes subsp. streptozoticus NBRC14001 | Genome-guided approach mdpi.comnih.gov | Previously known as a streptozotocin producer; this compound production was a new discovery for this strain. mdpi.comnih.gov |

| Streptomyces plumbeus strain CA5 | Screening of microbial culture extracts from soil phtnet.org | Produces this compound with notable activity against gray mold on grapes. phtnet.org |

| Streptomyces collinus Inha504 | Bioassay-based screening and genome mining nih.govresearchgate.net | Isolated from organic green tea fields; possesses a this compound biosynthetic gene cluster. nih.gov |

| Streptomyces rubrisoli Inha504 | Research findings researchgate.net | Identified as another producer of this compound. researchgate.net |

Lucensomycin Biosynthesis: Genetic and Enzymatic Foundations

Elucidation of the Lucensomycin Biosynthetic Gene Cluster (lcm BGC)

Genome Mining and Bioinformatic Prediction of lcm Genes

The discovery of the genes responsible for this compound production begins with genome mining, a computational approach to scan the entire genome of a producing organism, such as Streptomyces lucensis or other Streptomyces strains, for biosynthetic gene clusters (BGCs). nih.govresearchgate.netresearchgate.net Scientists use bioinformatic tools like antiSMASH to identify regions in the bacterial chromosome that contain genes predicted to be involved in the synthesis of natural products. nih.gov

For this compound, these searches specifically look for sequences characteristic of Type I polyketide synthases (PKSs), which are the core enzymes in the biosynthesis of macrolides. nih.gov The presence of a large gene cluster containing multiple PKS genes is a strong indicator of a polyene macrolide biosynthetic pathway. nih.govnih.gov For instance, analysis of the Streptomyces collinus Inha504 genome revealed a BGC highly similar to a known this compound cluster, and subsequent genetic confirmation linked this cluster directly to the strain's antifungal activity. nih.gov This strategy of combining bioassay-based screening with genome mining has proven effective in identifying novel strains and their corresponding BGCs responsible for producing valuable compounds like this compound. nih.govresearchgate.netresearchgate.net

Genetic Organization and Module Annotation of the Type I Polyketide Synthase (PKS) System

At the heart of the lcm BGC lies a set of genes encoding a Type I Polyketide Synthase (PKS) system. nih.gov This system functions as a molecular assembly line, with large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of polyketide chain elongation. The genetic organization of these PKS genes, often designated lcmA through lcmE (or lucA-E in some strains), is typically collinear, meaning the order of the modules on the genes corresponds to the sequence of chemical reactions in the biosynthesis. nih.govmdpi.com

Bioinformatic analysis allows for the annotation of each module, predicting its specific function based on its constituent domains. mdpi.com A typical module contains a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. The AT domain is particularly important as it selects the specific building block (an extender unit like malonyl-CoA or methylmalonyl-CoA) to be added in that cycle. Additionally, modules may contain optional domains for further chemical modifications, including Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains, which alter the oxidation state of the growing polyketide chain. plos.org The specific combination of these domains within the this compound PKS modules dictates the final structure of the polyketide core. mdpi.comresearchgate.net

| Gene/ORF | Predicted Protein Function | Homolog in S. cyanogenus S136 | Identity/Positivity (%) |

|---|---|---|---|

| LucA-E / LcmA-E | Type I Polyketide Synthases | LcmA-E | High |

| Luc2 / Lcm2 | GDP-D-mannose 4,6-dehydratase | Lcm2 | 94/97 |

| Luc3 | Type II Thioesterase | - | - |

| Luc4 / Lcm4 | Glycosyltransferase | Lcm4 | - |

| Luc5 / Lcm5 | Aminotransferase | Lcm5 | - |

| Luc6 / Lcm6 | Cytochrome P450 Monooxygenase | Lcm6 | - |

Enzymatic Steps in this compound Formation

Polyketide Chain Assembly by Type I PKS Modules (e.g., LucA-E)

The formation of the this compound aglycone—the core polyketide structure without its sugar attachment—is catalyzed by the Type I PKS enzymes (LucA-E). mdpi.com The process is initiated with a propionyl-CoA starter unit, a distinctive feature for this compound biosynthesis. researchgate.net Following this initiation, the assembly line proceeds through a series of condensation reactions.

Each of the PKS modules sequentially adds a two-carbon extender unit, derived from either malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. mdpi.complos.org The chain is passed from one module to the next, with each step being catalyzed by the domains within that module. The specific sequence of AT domains in the LucA-E modules ensures the correct building blocks are incorporated in the proper order. The KR, DH, and ER domains within certain modules then perform reduction and dehydration steps to create the characteristic polyene structure of this compound. plos.org After the final chain extension, a thioesterase (TE) domain, typically located at the end of the last PKS module, catalyzes the release and cyclization of the completed polyketide chain, forming the macrolactone ring of the this compound aglycone. mdpi.comnih.gov

Post-PKS Modifications: Tailoring Enzymes and Reactions

After the PKS assembly line releases the nascent polyketide aglycone, it is not yet the final this compound molecule. It must undergo several crucial post-PKS modifications, also known as tailoring reactions. nih.govnih.govrsc.org These reactions are carried out by enzymes encoded by other genes within the lcm BGC. These tailoring steps can include oxidations, such as epoxidation and carboxylation, catalyzed by enzymes like cytochrome P450 monooxygenases (e.g., Lcm6 and Lcm10), and glycosylation. mdpi.comnih.gov

A critical tailoring step for the biological activity of many polyene macrolides is the attachment of a deoxysugar moiety. nih.govnih.gov In this compound biosynthesis, this involves the addition of the aminosugar D-mycosamine. nih.gov This glycosylation event is catalyzed by a specific glycosyltransferase. nih.govresearchgate.net

The gene lcm4 within the this compound BGC is predicted to encode the glycosyltransferase responsible for this reaction. nih.gov This enzyme, Lcm4, transfers a mycosamine (B1206536) sugar from an activated donor molecule, GDP-mycosamine, onto the this compound aglycone. The biosynthesis of GDP-mycosamine itself is a multi-step process carried out by other enzymes encoded in the cluster, such as Lcm2 (a GDP-D-mannose 4,6-dehydratase) and Lcm5 (an aminotransferase). nih.gov The attachment of this mycosamine sugar is often essential for the antifungal activity of the final this compound compound. nih.govresearchgate.net

| Gene | Enzyme | Predicted Role in this compound Biosynthesis |

|---|---|---|

| lcm2 | GDP-D-mannose 4,6-dehydratase | Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose |

| lcm5 | Aminotransferase | Converts GDP-3-keto-6-deoxy-D-mannose into GDP-mycosamine |

| lcm4 | Glycosyltransferase | Attaches mycosamine to the this compound aglycone |

Hydroxylation and Epoxidation Pathways (e.g., Cytochrome P450 Enzymes Luc6, Luc10)

The structural complexity of the this compound aglycone is further enhanced by post-polyketide synthase (PKS) modifications, specifically hydroxylation and epoxidation reactions. These critical tailoring steps are catalyzed by Cytochrome P450 monooxygenases. nih.govnih.gov Within the this compound biosynthetic gene cluster (lcm), two specific genes, lcm6 (luc6) and lcm10 (luc10), are annotated as encoding these types of enzymes. nih.govsecondarymetabolites.org

Cytochrome P450 enzymes are heme-thiolate proteins that catalyze a wide array of oxidative reactions. nih.gov In the context of this compound biosynthesis, Luc6 and Luc10 are responsible for introducing hydroxyl (-OH) groups and epoxide functionalities to the macrolide core. These modifications are crucial for the molecule's final structure and biological activity. The precise positions on the this compound backbone targeted by Luc6 and Luc10 are inferred from the final structure of the compound, following the complete assembly of the polyketide chain.

Proposed Biochemical Pathway Intermediates

The assembly of this compound follows a pathway that can be broken down into the formation of the polyketide backbone and subsequent glycosylation. Based on the genetic architecture of the lcm cluster and analogies to other polyene antibiotics, a sequence of biochemical intermediates has been proposed. nih.gov

The process begins with the polyketide synthase (PKS) machinery. The initiation module is proposed to activate methylmalonyl-CoA as a starter unit. nih.gov The subsequent modules incorporate malonyl-CoA for the extension of the polyketide chain. nih.gov

Following the creation of the this compound aglycone, the glycosylation process begins. A key intermediate in this sub-pathway is GDP-D-mannose. This sugar nucleotide is converted by the GDP-D-mannose 4,6-dehydratase enzyme (Lcm2) into GDP-3-keto-6-deoxy-D-mannose (GDPDM). nih.gov Subsequently, the aminotransferase Lcm5 transforms GDPDM into GDP-mycosamine. nih.gov This activated sugar is then transferred onto the this compound aglycone by the glycosyltransferase Lcm4, completing the biosynthesis. nih.gov

| Pathway Stage | Key Intermediate | Enzyme(s) Involved | Function |

| PKS Initiation | Methylmalonyl-CoA | LcmA (KS0) | Starter unit for polyketide synthesis |

| PKS Elongation | Malonyl-CoA | LcmA, LcmB, LcmC, LcmD, LcmE | Chain extension of the polyketide backbone |

| Glycosylation Step 1 | GDP-D-mannose | Lcm2 (Dehydratase) | Conversion to GDP-3-keto-6-deoxy-D-mannose |

| Glycosylation Step 2 | GDP-3-keto-6-deoxy-D-mannose | Lcm5 (Aminotransferase) | Conversion to GDP-mycosamine |

| Glycosylation Step 3 | GDP-mycosamine | Lcm4 (Glycosyltransferase) | Attachment of mycosamine to the aglycone |

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly controlled by a sophisticated regulatory cascade involving both global and pathway-specific factors. For many decades, the lcm gene cluster in the producing organism, Streptomyces cyanogenus S136, remained silent under standard laboratory conditions. researchgate.netnih.gov Its activation required the manipulation of key regulatory genes. researchgate.netnih.gov

Global Transcriptional Regulators (e.g., AdpA-mediated Activation)

A pivotal breakthrough in understanding this compound regulation was the discovery that its biosynthesis is under the control of the global transcriptional regulator, AdpA. researchgate.netnih.gov AdpA is a master switch for secondary metabolism and morphological development in many Streptomyces species. mdpi.com

In S. cyanogenus, the introduction of plasmids that express the adpA gene was shown to awaken the dormant lcm cluster, leading to the production and identification of this compound. researchgate.netnih.gov This demonstrates that AdpA acts as a positive regulator, initiating the expression of the biosynthetic genes. nih.gov The proposed mechanism involves the direct binding of the AdpA protein to specific operator sites in the promoter region of a pathway-specific regulator within the lcm cluster. nih.govresearchgate.net

Pathway-Specific Regulatory Elements (e.g., lcmRIII promoter)

Within the lcm gene cluster, there are three genes that encode pathway-specific transcriptional regulators: lcmRI, lcmRII, and lcmRIII. nih.gov These regulators fine-tune the expression of the biosynthetic genes. The current regulatory model posits that the global regulator AdpA directly activates the expression of lcmRIII. nih.govresearchgate.net In-silico analysis identified two high-scoring AdpA binding sites within the promoter region of lcmRIII, supporting this hypothesis. nih.gov

Once expressed, the LcmRIII protein, along with LcmRII, functions as a positive regulator, amplifying the transcription of the other lcm genes required for this compound production. researchgate.net The specific role of LcmRI in this regulatory cascade has not yet been fully elucidated. researchgate.net The crucial role of lcmRIII was confirmed when its deliberate overexpression was sufficient to activate this compound production, even in the absence of AdpA manipulation. nih.gov

| Regulator Type | Gene/Element | Homolog | Proposed Function |

| Global | AdpA | - | Binds to lcmRIII promoter to initiate the biosynthetic cascade. |

| Pathway-Specific | LcmRI | NysRIV | Role currently unclear. |

| Pathway-Specific | LcmRII | PimM | Positive regulator of this compound production. |

| Pathway-Specific | LcmRIII | PimR | Key pathway activator; directly activated by AdpA. |

Environmental and Nutritional Influences on Gene Expression

The expression of secondary metabolite biosynthetic gene clusters is frequently influenced by external environmental and nutritional cues. nih.govfrontiersin.orgfrontiersin.org This is also the case for this compound. In its native producer S. cyanogenus S136, this compound production is medium-dependent. For instance, significant production is observed in YMPG liquid medium, while it is absent in SG medium, which is used for the production of another antibiotic, landomycin. nih.gov

This suggests that nutritional signals within the growth medium are interpreted by the cell's regulatory networks, which then determine whether to activate the lcm gene cluster. The global regulator AdpA likely integrates these environmental signals to control this compound biosynthesis. However, pathway-specific activation can bypass this environmental dependency. Overexpression of the key pathway-specific regulator lcmRIII leads to this compound production even in media that are normally non-permissive, indicating that this regulator can override the influence of external nutritional signals. nih.gov

Transport Mechanisms of this compound

Once synthesized within the bacterial cell, this compound must be exported to the extracellular environment to exert its antifungal effect. This transport is mediated by dedicated export proteins encoded within the biosynthetic gene cluster. The lcm cluster contains genes predicted to encode ATP-binding cassette (ABC) transporters. nih.govmdpi.com

Specifically, the gene lcm8 is annotated as a putative ABC transporter. nih.gov In a homologous gene cluster identified in Streptomyces achromogenes, the corresponding genes luc8 and luc9 are also proposed to be involved in the transport of this compound from the cytoplasm to the outside of the cell. mdpi.com This is a common strategy employed by antibiotic-producing bacteria to export their secondary metabolites and, in many cases, to provide self-resistance.

Role of ABC Transporters (e.g., Luc8 and Luc9)

The biosynthesis of this compound, a potent antifungal polyene macrolide, is a complex process orchestrated by a dedicated gene cluster. Within this cluster, specific genes encoding for ATP-binding cassette (ABC) transporters play a crucial role in the production and secretion of the compound. In the this compound biosynthetic gene cluster (lcm) of Streptomyces cyanogenus S136, two such genes, lcm8 and lcm9, have been identified as encoding for putative ABC transporters. nih.gov These transporters are integral to the export of this compound from the intracellular environment to the extracellular space. nih.gov

The products of lcm8 and lcm9 are homologous to known ABC transporters involved in the export of other polyene antibiotics, such as pimaricin and amphotericin. nih.gov This homology suggests a conserved mechanism for the transport of these structurally related compounds across the cell membrane. The function of these transporters is vital for the producing organism, as it prevents the intracellular accumulation of the antibiotic to toxic levels and allows it to act on its intended fungal targets.

The expression of the lcm gene cluster, including lcm8, is under the control of regulatory elements. Studies have shown that the transcription of lcm8 and other key biosynthetic genes can be activated by the manipulation of global regulatory genes like adpA. nih.gov This indicates a coordinated regulation of both the synthesis and the export of this compound.

The following table details the genetic components of the ABC transporters within the this compound biosynthetic gene cluster.

| Gene | Encoded Protein | Putative Function | Homologs |

| lcm8 (Luc8) | ABC transporter component | Involved in the export of this compound | Homologs of ABC transporters for pimaricin and amphotericin export |

| lcm9 (Luc9) | ABC transporter component | Involved in the export of this compound | Homologs of ABC transporters for pimaricin and amphotericin export |

Structural Elucidation and Conformational Analysis of Lucensomycin

Application of Advanced Spectroscopic Techniques for Structure Determination (e.g., HR-MS, NMR, MS/MS)

The structural elucidation of Lucensomycin relies heavily on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) has been pivotal in determining the elemental composition of the molecule. In studies of an antifungal compound produced by Streptomyces achromogenes subsp. streptozoticus NBRC14001, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analysis yielded an observed peak at m/z 706.3458 in negative ion mode ([M-H]⁻). nih.gov This led to the prediction of the molecular formula C₃₆H₅₃NO₁₃, which corresponds to a calculated m/z of 706.3444 for the [M-H]⁻ ion. nih.gov This prediction was a crucial first step, suggesting the compound was indeed this compound. nih.govresearchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) provided further confirmation of the structure. tutorchase.com By selecting the sodium adduct of the molecule ([M+Na]⁺) with an m/z of 730.3416 as the precursor ion, researchers performed collision-induced dissociation. nih.govresearchgate.net The resulting fragmentation pattern was consistent with the known structure of this compound, strongly supporting the initial identification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for detailing the precise connectivity and stereochemistry of the atoms within the molecule. nih.govjchps.com A comprehensive suite of NMR experiments, including 1D (¹H) and 2D techniques, was employed to assemble the carbon framework. nih.govsemanticscholar.org Two-dimensional NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) were used to establish the spin systems and long-range correlations, allowing for the complete assignment of proton and carbon signals. semanticscholar.org The NMR data obtained from a tetraene produced by Streptomyces viridosporus precisely matched the reported data for this compound, corroborating the HR-MS/MS results. nih.govacs.org

| Ion Mode | Adduct | Observed m/z | Predicted Formula | Calculated m/z | Reference |

|---|---|---|---|---|---|

| Negative ESI | [M-H]⁻ | 706.3458 | C₃₆H₅₃NO₁₃ | 706.3444 | nih.gov |

| Positive ESI | [M+Na]⁺ | 730.3416 | C₃₆H₅₃NNaO₁₃ | 730.3415 | nih.govresearchgate.net |

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| C-1' | 101.4 | 4.98 (s) | semanticscholar.org |

| C-2' | 69.4 | 4.53 (d, 3.2) | semanticscholar.org |

| C-3' | 57.2 | 3.58 (dd, 3.2, 9.7) | semanticscholar.org |

| C-4' | 71.1 | 3.79 (dd) | semanticscholar.org |

| C-5' | 74.4 | 3.64 (m) | semanticscholar.org |

| C-6' | 18.2 | 1.45 (d, 6.0) | semanticscholar.org |

Stereochemical Assignment and Absolute Configuration

Determining the three-dimensional arrangement of this compound is critical, as stereochemistry profoundly influences biological activity. The relative configuration of the polyol and polyene regions of the macrolide ring is typically established using 2D NMR experiments. columbia.edu Specifically, coupling constants derived from ¹H NMR spectra help define the relative stereochemistry of adjacent protons, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity between protons, allowing for the assignment of relative stereochemistry at various chiral centers. acs.org For instance, NOESY correlations can be used to assign the relative stereochemistry of the attached mycosamine (B1206536) sugar. acs.org

The assignment of the absolute configuration, which defines the actual spatial orientation of the atoms, is more complex. columbia.edu For many polyene macrolides, the absolute configuration has been deduced by correlation with internal chiral probes of known stereochemistry, such as the D-mycosamine sugar. columbia.edu Although detailed NMR data for this compound is available, specific publications detailing the complete de novo assignment of its absolute configuration are not prevalent in the provided sources. semanticscholar.orgacs.org

Conformational Dynamics and Structural Stability Studies

The biological function of this compound is intrinsically linked to its three-dimensional shape and flexibility. While specific molecular dynamics (MD) simulation studies for this compound were not detailed in the searched literature, the principles governing the stability of polyene macrolides are well-understood. mdpi.com The structural stability of these molecules is maintained by a network of intramolecular interactions. researchgate.net

Key factors contributing to the conformational stability include:

The Macrolactone Ring: The large 38-membered ring provides a scaffold that is partially rigidified by the conjugated tetraene system. researchgate.net

Intramolecular Hydrogen Bonding: The numerous hydroxyl groups in the polyol section of the molecule can form an extensive network of hydrogen bonds, which helps to stabilize a specific conformation.

Salt Bridges: The presence of a carboxyl group on the macroring and an amino group on the mycosamine sugar allows for the formation of an intramolecular salt bridge. researchgate.net These ionic interactions are critical for both structural stability and biological efficacy in polyene antibiotics. researchgate.net

Hydrophobic Interactions: The polyene moiety can engage in hydrophobic interactions that help constrain the molecule's conformation, particularly within a membrane environment. acs.org

Computational techniques like MD simulations are powerful tools used to investigate the conformational landscape, flexibility, and stability of such complex molecules by simulating their atomic motions over time. mdpi.comacs.org

Structural Motifs Contributing to Biological Activity

This compound's antifungal activity is a direct result of specific structural features that enable it to interact with fungal cell membranes. mdpi.com The key motifs are:

The Tetraene System: The conjugated system of four double bonds is the primary pharmacophore. This rigid, lipophilic segment selectively binds to ergosterol (B1671047), a key component of fungal cell membranes, leading to membrane disruption. This interaction is central to the "sterol sponge" mechanism proposed for many polyene macrolides. nih.govillinois.edu

The Macrolactone Scaffold: This large ring structure correctly orients the hydrophilic polyol region and the lipophilic polyene region, creating an amphipathic molecule essential for its membrane activity.

The Mycosamine Moiety: The glycosylation of the macrolactone with the deoxysugar mycosamine is crucial. acs.org This sugar moiety is involved in the molecule's interaction with the cell membrane and contributes significantly to its biological activity.

The n-Propyl Side Chain: this compound is distinguished by an n-propyl side chain, a structural feature that arises from its unique polyketide synthase (PKS) assembly line. mdpi.comresearchgate.net

The Exocyclic Carboxyl Group: This group, along with the amino group on the sugar, can participate in stabilizing salt bridges, which are important for maintaining the bioactive conformation of the antibiotic. researchgate.net

The combination of these structural elements defines this compound's ability to effectively target and disrupt fungal cells. researchgate.net

Mechanisms of Biological Action of Lucensomycin at the Cellular and Molecular Level

Interaction with Sterols in Fungal Cell Membranes

The selective toxicity of Lucensomycin against fungi stems from its targeted interaction with ergosterol (B1671047), the predominant sterol component of fungal cell membranes, which is absent in mammalian cells that contain cholesterol instead. nih.govmhmedical.com This interaction is the cornerstone of its biological activity.

This compound, like other polyene antibiotics, directly binds to ergosterol within the fungal plasma membrane. researchgate.netresearchgate.net This binding is not a passive event; it is the trigger for profound changes in membrane structure and function. One long-standing model suggests that upon binding ergosterol, multiple this compound molecules self-assemble to form pore-like, transmembrane channels. nih.govseq.esresearchgate.net These aqueous pores breach the membrane's barrier function, leading to a loss of selective permeability. seq.es

More recent research on glycosylated polyene macrolides (GPMs), the class to which this compound belongs, supports a "sterol sponge" mechanism. acs.orgnih.gov In this model, this compound molecules form large, extramembranous aggregates that effectively extract ergosterol from the lipid bilayer. acs.orgacs.org This rapid sequestration of a vital membrane component is considered a primary driver of its potent fungicidal action, which may operate independently of or in concert with ion channel formation. acs.orgacs.org The antifungal potency of this compound is notably higher than some related polyenes, a trait potentially linked to its chemical structure which may enhance its affinity for ergosterol. nih.govacs.org

Table 1: Comparison of Antifungal Potency of Structurally Related Polyenes

| Compound | Structural Difference from Natamycin (at C25) | Relative Potency vs. Natamycin | Potential Reason for Increased Potency |

| This compound | n-butyl substituent | 8- to 16-fold more potent | Increased binding affinity to ergosterol nih.govacs.org |

| Natamycin | Methyl substituent | Baseline | - |

Whether through pore formation or sterol extraction, the interaction between this compound and ergosterol leads to a catastrophic loss of membrane integrity. nih.govresearchgate.net The fungal membrane is not merely a passive barrier but a dynamic hub for critical cellular activities. Ergosterol is essential for maintaining the fluidity and structure required for the function of membrane-embedded proteins, signaling pathways, endocytosis, and exocytosis. nih.govacs.org By binding and sequestering ergosterol, this compound disrupts these fundamental, membrane-dependent processes. seq.esnih.govacs.org This disruption compromises the cell's ability to interact with its environment, transport nutrients, and maintain its internal structure.

Effects on Fungal Cellular Homeostasis and Metabolic Pathways

The initial molecular events at the cell membrane trigger a downstream cascade of destructive effects on the fungus's internal environment and metabolic machinery.

A direct and immediate consequence of this compound-induced membrane permeabilization is the uncontrolled leakage of vital intracellular components. researchgate.netresearchgate.net The disruption of the membrane's selective barrier allows for the rapid efflux of critical monovalent cations, particularly potassium (K+), and divalent cations like magnesium (Mg2+). researchgate.netresearchgate.net This leakage of electrolytes dissipates the electrochemical gradients that are essential for numerous cellular functions, including nutrient transport and the maintenance of membrane potential. nih.gov The loss of these ions disrupts the osmotic balance of the cell, leading to an influx of water and, ultimately, cell death. researchgate.netseq.esresearchgate.net

Table 2: Effects of this compound on Fungal Cell Permeability

| Mechanism | Primary Target | Consequence | Result |

| Ergosterol Binding | Fungal Cell Membrane | Formation of pores/channels or extraction of ergosterol researchgate.netacs.org | Increased membrane permeability nih.govseq.es |

| Ion Efflux | Cytoplasmic Contents | Leakage of essential ions (e.g., K+, Mg2+) researchgate.netresearchgate.net | Disruption of ionic gradients and osmotic balance nih.gov |

| Cellular Disruption | Whole Fungal Cell | Loss of cellular homeostasis | Cell death researchgate.netresearchgate.net |

The antifungal action of this compound extends beyond simple membrane lysis, impacting specific and vital intracellular processes that are dependent on ergosterol. One such critical process is homotypic vacuole fusion. nih.govacs.org Fungal vacuoles are dynamic organelles involved in storage, degradation, and maintaining cellular homeostasis, including ion and pH balance. markfricker.orgfrontiersin.org The fusion of smaller vacuoles into larger ones is an essential part of their function and is known to be dependent on the presence of ergosterol in the vacuolar membrane. nih.govacs.org

Biological Activities of Lucensomycin in Non Clinical Contexts

Antifungal Activity against Phytopathogens

Lucensomycin, a polyene macrolide antibiotic, demonstrates significant antifungal properties against a range of plant pathogens, making it a compound of interest for agricultural applications. Its efficacy stems from its ability to disrupt fungal cell processes, leading to the inhibition of growth and proliferation.

Inhibition of Fungal Spore Germination and Mycelial Growth

Research has shown that this compound effectively hinders the development of phytopathogenic fungi at fundamental stages. It has been observed to inhibit both the germination of fungal spores and the subsequent growth of mycelia. nih.gov For instance, culture filtrates containing this compound have demonstrated a dose-dependent inhibition of spore germination. nih.gov This dual action is crucial in preventing the establishment and spread of fungal diseases on plants. The disruption of these early developmental stages is a key mechanism behind its protective effects on crops.

Efficacy against Specific Agricultural Fungi (e.g., Botrytis cinerea, Fusarium spp.)

This compound has shown marked effectiveness against several economically important agricultural fungi. Notably, it exhibits strong inhibitory action against Botrytis cinerea, the causative agent of gray mold disease in many fruits and vegetables. researchgate.netx-mol.netphtnet.org Studies have demonstrated that this compound can inhibit the growth of B. cinerea at low concentrations. colab.ws

Furthermore, this compound has been identified as the primary antifungal compound produced by certain Streptomyces strains that show potent activity against various Fusarium species. researchgate.netresearchgate.net Fusarium species are responsible for a variety of plant diseases, including root rot and wilt. mdpi.com Strains of Streptomyces producing this compound have been shown to inhibit the growth of multiple phytopathogenic fungi, including Fusarium oxysporum and Aspergillus niger. researchgate.netnih.gov The broad-spectrum activity of this compound highlights its potential as a biocontrol agent in agriculture. researchgate.net

Post-Harvest Disease Control Applications (e.g., on Grapes)

A significant application of this compound's antifungal properties is in the control of post-harvest diseases, which cause substantial economic losses in the fruit industry. bio-conferences.org Research has specifically highlighted its efficacy in controlling gray mold on grapes, caused by Botrytis cinerea. researchgate.netx-mol.netnih.gov

In one study, this compound produced by Streptomyces plumbeus strain CA5 was shown to have inhibitory effects on the spores of B. cinerea at a concentration as low as 1 mg L⁻¹. researchgate.netx-mol.net At a concentration of 100 mg L⁻¹, it completely inhibited the development of gray mold on grapes. researchgate.netx-mol.net The cell extract from this strain reduced the incidence of gray mold on grapes to 22.2%, compared to a 100% incidence in the untreated control group. researchgate.netx-mol.net This demonstrates the potential of this compound as a natural fungicide for preserving the quality of harvested fruits during storage and transportation. researchgate.net

Antimicrobial Activity Against Other Microorganisms (In Vitro Studies)

Beyond its effects on plant pathogens, this compound also exhibits antimicrobial activity against other microorganisms in laboratory settings.

Activity against Yeasts (e.g., Candida albicans)

In vitro studies have confirmed the antifungal activity of this compound against yeasts, particularly Candida albicans, a common human pathogen. Extracts from Streptomyces achromogenes subsp. streptozoticus NBRC14001, which produces this compound, have been shown to inhibit the growth of C. albicans. nih.govresearchgate.netmdpi.com This inhibitory effect has been a key indicator in studies aimed at identifying and characterizing the antifungal compounds produced by this bacterial strain. researchgate.netmdpi.com The activity against C. albicans underscores the broader antifungal potential of this compound.

Antiviral Activity (in specific viral models, e.g., hydrophosphoryl derivatives)

Chemical modification of this compound has led to the development of derivatives with altered biological activities. Specifically, hydrophosphoryl derivatives of this compound have been synthesized and studied for their antiviral properties. researchgate.netresearchgate.net These derivatives have demonstrated antiviral activity in specific viral models. researchgate.netresearchgate.net Research has indicated that these semi-synthetic derivatives of this compound exhibit activity against both DNA-containing and RNA-containing viruses, including the Rous sarcoma virus. idsi.md This suggests that chemical modification can expand the spectrum of biological activity of the parent compound, opening up potential new applications. researchgate.net

Data Tables

Table 1: Efficacy of this compound against Botrytis cinerea on Grapes

| Treatment | Disease Incidence (%) |

| Untreated Control | 100% |

| Streptomyces plumbeus CA5 Cell Extract | 22.2% |

Data from a study on the post-harvest control of gray mold on grapes. researchgate.netx-mol.net

Table 2: Antifungal Activity of this compound against Phytopathogens

| Pathogen | Activity | Source Organism (Example) | Reference |

| Botrytis cinerea | Inhibits spore germination and mycelial growth | Streptomyces plumbeus strain CA5 | researchgate.netx-mol.net |

| Fusarium oxysporum | Inhibitory | Streptomyces collinus Inha504 | researchgate.netnih.gov |

| Aspergillus niger | Inhibitory | Streptomyces collinus Inha504 | nih.gov |

Limited Antibacterial Spectrum

While primarily recognized for its potent antifungal properties, this compound exhibits a narrow and limited spectrum of antibacterial activity. Research indicates that its efficacy is mainly directed towards certain Gram-positive bacteria, with minimal to no effect against Gram-negative bacteria. This selective action is a characteristic feature of polyene macrolides, which primarily target the sterol-containing membranes of eukaryotic fungi, a structure largely absent in bacteria.

However, some studies have reported modest antibacterial effects. For instance, a strain of Streptomyces cyanogenus known to produce this compound displayed weak inhibitory activity against Gram-positive bacteria. researchgate.net More specific data comes from the study of closely related compounds, lucensimycins, isolated from Streptomyces lucensis. These compounds have shown activity against specific Gram-positive pathogens. In particular, Lucensimycin E demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and a more potent MIC of 8 µg/mL against Streptococcus pneumoniae. nih.gov The antibacterial activity of streptozotocin, an antibiotic effective against both Gram-positive and Gram-negative bacteria, has also been identified in strains that produce this compound, suggesting that this compound itself is not the primary source of broad-spectrum antibacterial action in these producing organisms. mdpi.com

The available data underscores that this compound and its close derivatives are not broad-spectrum antibacterial agents. Their activity is confined to a small subset of Gram-positive bacteria, and they are generally considered to have a limited role as antibacterial compounds in research contexts.

Table 1: Antibacterial Activity of Lucensimycin E

| Bacterial Species | Gram Staining | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 | nih.gov |

| Streptococcus pneumoniae | Gram-positive | 8 | nih.gov |

Research Applications as a Biological Probe in Cellular Studies

The intrinsic fluorescence of this compound and its specific interaction with membrane sterols have made it a valuable tool for researchers as a biological probe in cellular studies. Its primary application in this area is the detection and characterization of sterol-rich domains within cellular membranes.

The utility of this compound as a probe stems from the significant changes in its spectral properties upon binding to cholesterol, a key component of animal cell membranes. When this compound interacts with cholesterol, there is a notable increase in its fluorescence emission and a shift in its optical density. capes.gov.brnih.govnih.gov This phenomenon allows for the sensitive detection of cholesterol within various membrane systems, from artificial liposomes to intact erythrocyte membranes. nih.govnih.gov

Key characteristics of this compound as a fluorescent probe include:

Specificity for Cholesterol: The changes in fluorescence are highly specific to the interaction with cholesterol, making it a reliable indicator of sterol presence. capes.gov.brnih.gov

Cooperative Binding: In cellular membranes and model systems, the binding of this compound to cholesterol sites often exhibits sigmoid titration curves, which is indicative of cooperative binding effects. capes.gov.br

Stable Complex Formation: The resulting this compound-cholesterol complex features a chromophore with a relatively long lifetime. This complex is largely immobile within the membrane and is not readily accessible to water-soluble quenching agents, which enhances its utility for stable imaging and measurement. capes.gov.brnih.gov

Researchers have employed these properties to perform equilibrium titration experiments, spectroscopically quantifying membrane cholesterol and studying the kinetics of the antibiotic's interaction with the membrane. nih.gov By monitoring the changes in fluorescence, scientists can infer details about the distribution, accessibility, and environment of cholesterol within the lipid bilayer, providing insights into membrane structure and organization. While other fluorescent molecules like filipin (B1216100) are also used for this purpose, this compound offers a distinct set of spectral and binding properties for the study of membrane biophysics. nih.gov

Chemical Modification, Semisynthesis, and Analogues of Lucensomycin

Synthetic Approaches for Lucensomycin Derivatives

Reaction Pathways for Hydrophosphoryl Derivatives

The synthesis of hydrophosphoryl derivatives of this compound has been achieved through a reaction involving aromatic aldehydes and hypophosphorous acid. researchgate.netrusnauka.com This process can be viewed as a variation of the Kabachnik-Fields reaction. rusnauka.com The reaction likely proceeds in two stages. Initially, the aromatic aldehyde reacts with the amino group of this compound to form an azomethine intermediate. Subsequently, hypophosphorous acid adds to the carbon-nitrogen double bond of this intermediate, resulting in the formation of the hydrophosphoryl derivative. rusnauka.com A range of aromatic aldehydes, including those with hydroxy, methoxy, nitro, dimethylamino, fluoro, chloro, and bromo substituents, have been utilized in this synthesis. rusnauka.com This method of hydrophosphorylation has been proposed as a general approach for the chemical modification of polyene macrolide antibiotics. rusnauka.com

Amidophosphate and N-Benzyl Derivatives

Amidophosphate derivatives of this compound have been synthesized using the Todd-Atherton reaction. researchgate.netresearchgate.net This reaction involves the chemical modification of this compound with dialkyl or diaryl phosphites. researchgate.netresearchgate.net The mechanism of the Todd-Atherton reaction for generating phosphoramidates involves the initial interaction of a polyhaloalkane with a highly basic amine to create a 1:1 associate. This associate then reacts with a hydrophosphoryl compound to produce the target amidophosphate derivatives in high yields. researchgate.net

N-benzyl derivatives of this compound have also been synthesized. researchgate.netjst.go.jp This is achieved through the reductive amination of this compound with para-substituted benzaldehydes and a reducing agent like cyanoborohydride. researchgate.net

Design and Synthesis of Novel this compound Analogues

The primary goal behind designing and synthesizing novel this compound analogues is to improve its therapeutic index by increasing its efficacy and reducing its toxicity. idsi.mdidsi.md The chemical modifications, particularly phosphorylation, have been a key strategy in developing highly efficient derivatives with a broader spectrum of biological activity and lower toxicity. idsi.mdidsi.md These semisynthetic derivatives often exhibit enhanced water solubility compared to the parent this compound. researchgate.netresearchgate.net The synthesis of these novel analogues, including hydrophosphoryl, amidophosphate, and N-benzyl derivatives, has been a focus of research to create more effective and safer antifungal and antiviral agents. researchgate.netresearchgate.net

Alteration of Biological Properties Through Chemical Modification

Chemical modification has been shown to significantly alter the biological properties of this compound, leading to derivatives with enhanced therapeutic potential. researchgate.netidsi.md

Enhanced Antifungal Activity of Derivatives

Semisynthetic derivatives of this compound have demonstrated high antifungal activity, often superior to the original antibiotic. researchgate.netresearchgate.netidsi.md These derivatives have shown efficacy against various pathogenic fungi, including different species of Candida. researchgate.netresearchgate.net The improved antifungal properties are a consistent finding across different types of chemical modifications, including hydrophosphoryl, amidophosphate, and N-benzyl derivatives. researchgate.net

Modulation of Antiviral Activity

Beyond their antifungal effects, chemical modifications have endowed this compound derivatives with significant antiviral properties. researchgate.netidsi.md Hydrophosphoryl derivatives, in particular, have shown pronounced antiviral activity against both DNA-containing viruses, such as the vaccinia virus, and RNA-containing viruses. idsi.mdidsi.md Notably, these derivatives have exhibited activity against oncogenic viruses like the Rous sarcoma virus and influenza A and B viruses. idsi.mdidsi.md The antiviral activity against the Rous sarcoma virus is of particular interest as it has been suggested as a model for screening anti-AIDS drugs. idsi.mdidsi.md N-benzyl derivatives of this compound have also been reported to possess high antiviral activity. researchgate.netresearchgate.net

Interactive Data Table of this compound Derivatives and Their Biological Activities

| Derivative Type | Synthesis Method | Key Reagents | Resulting Biological Properties |

| Hydrophosphoryl Derivatives | Kabachnik-Fields reaction variant | Aromatic aldehydes, hypophosphorous acid | Enhanced antifungal and antiviral activity, lower toxicity. researchgate.netrusnauka.comidsi.md |

| Amidophosphate Derivatives | Todd-Atherton reaction | Dialkyl/diaryl phosphites, polyhaloalkane, amine | High antifungal activity, lower toxicity, higher water solubility. researchgate.netresearchgate.net |

| N-Benzyl Derivatives | Reductive amination | para-substituted benzaldehydes, cyanoborohydride | High antifungal and antiviral activity, lower toxicity. researchgate.net |

Impact on Physicochemical Characteristics (e.g., Water Solubility)

This compound, like many polyene macrolide antibiotics (PMA), is characterized by poor water solubility, which can limit its therapeutic application. rusnauka.comidsi.md This challenge has prompted chemical modifications to enhance its physicochemical properties. Research has successfully yielded semisynthetic derivatives of this compound with significantly improved water solubility. researchgate.netresearchgate.net

Key modifications include the creation of hydrophosphoryl, amidophosphate, and N-benzyl derivatives. researchgate.netresearchgate.net These derivatives have been explicitly reported to possess higher water solubility compared to the parent this compound compound. researchgate.netresearchgate.net The hydrophosphorylation of PMAs, including this compound, results in derivatives that are readily soluble in solvents like dimethylsulfoxide and dimethylformamide, and moderately soluble in water, methanol, and ethanol. rusnauka.com In contrast, they remain insoluble in chloroform, higher alcohols, ethers, and hexane. rusnauka.com This alteration in solubility is a critical step toward developing more effective formulations.

Solubility of this compound Derivatives

| Solvent | Solubility of Hydrophosphoryl Derivatives |

|---|---|

| Dimethylsulfoxide (DMSO) | Readily Soluble |

| Dimethylformamide (DMF) | Readily Soluble |

| Methanol | Moderately Soluble |

| Ethanol | Moderately Soluble |

| Water | Moderately Soluble |

| Chloroform | Insoluble |

| Higher Alcohols | Insoluble |

| Ethers | Insoluble |

| Dioxane | Insoluble |

| Benzene | Insoluble |

| Hexane | Insoluble |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies for this compound derivatives have been a central focus of their development, aiming to create new agents with improved therapeutic indices. idsi.mdidsi.md The primary goal is to retain or enhance biological activity while reducing the toxicity associated with the parent compound. rusnauka.com

Chemical modification of this compound has successfully produced derivatives with high antifungal activity, often coupled with reduced toxicity and an expanded spectrum of biological action. idsi.mdresearchgate.net

Hydrophosphoryl Derivatives: The reaction of this compound with aromatic aldehydes and hypophosphorous acid yields its hydrophosphoryl derivatives. rusnauka.comresearchgate.net Biological examinations have shown that these derivatives are less toxic than the original antibiotic while possessing high antifungal and, notably, antiviral activity. researchgate.net Their acute toxicity (LD50) was found to be two to six times lower than that of the parent antibiotics. rusnauka.com These derivatives also demonstrated pronounced activity against DNA-containing vaccinia virus and RNA-containing oncogenic Rous sarcoma virus. idsi.mdidsi.md

Amidophosphate Derivatives: Synthesized via the Todd-Atherton reaction, dialkyl-(diaryl) amidophosphate derivatives of this compound have been studied for their physicochemical properties and biological activity. researchgate.netresearchgate.net These compounds showed high antifungal activity against a range of pathogenic Candida yeast-like fungi. researchgate.net

N-benzyl Derivatives: Formed through reductive amination with para-substituted benzaldehydes, N-benzyl derivatives of this compound also exhibit significant biological potential. researchgate.net Biological tests confirmed that these derivatives possess high antifungal and antiviral activity. researchgate.net Crucially, pharmacological tests indicated that the acute toxicity of these synthesized derivatives was six times lower than that of the starting antibiotic. researchgate.net

Organophosphorus Esters: Esterification of this compound has also been explored. The resulting organophosphorus esters have demonstrated high antifungal activity specifically towards Candida yeast fungi. researchgate.net

Structure-Activity Relationship of this compound Derivatives

| Derivative Class | Structural Modification Method | Key Biological Activity | Toxicity Profile (vs. This compound) |

|---|---|---|---|

| Hydrophosphoryl Derivatives | Reaction with aromatic aldehydes and hypophosphorous acid | High antifungal and antiviral activity | 2-6 times lower acute toxicity |

| Amidophosphate Derivatives | Todd-Atherton reaction with dialkyl(diaryl) phosphites | High antifungal activity (especially against Candida) | Lower toxicity |

| N-benzyl Derivatives | Reductive amination with benzaldehydes | High antifungal and antiviral activity | 6 times lower acute toxicity |

| Organophosphorus Esters | Esterification with organophosphorus alcohols | High antifungal activity (especially against Candida) | Not specified |

Biosynthetic Engineering and Production Enhancement of Lucensomycin

Strategies for Activation of Silent Biosynthetic Gene Clusters

Many actinomycetes harbor "silent" or "cryptic" BGCs, which are not expressed under standard laboratory conditions. encyclopedia.pubnih.gov Activating these silent gene clusters is a promising approach for discovering new natural products and increasing the production of known compounds like lucensomycin. encyclopedia.pub

Genetic Manipulation of Regulatory Genes (e.g., adpA overexpression)

The genetic manipulation of regulatory genes is a powerful tool for activating silent BGCs. jmicrobiol.or.krjmicrobiol.or.kr A key regulator in Streptomyces is the AdpA protein, a global transcriptional factor that controls morphological differentiation and secondary metabolism. asm.orgnih.gov Due to its highly degenerate operator sequence, AdpA can influence the expression of a vast number of genes, making it an attractive target for metabolic engineering. researchgate.netnih.gov

In Streptomyces cyanogenus S136, the native adpA gene was found to be non-functional, leading to the silencing of the this compound biosynthetic pathway. nih.gov Overexpression of a functional, heterologous adpA gene from another Streptomyces species successfully activated the silent this compound gene cluster (lcm), leading to the production of the antibiotic. researchgate.netnih.gov This activation was demonstrated by the appearance of antifungal activity and the detection of this compound in the culture extracts of the engineered strain. researchgate.netnih.gov Further studies showed that expressing either the full-length adpA or its DNA-binding domain alone could induce significant changes in the metabolome and trigger this compound production. researchgate.net

The mechanism of AdpA-mediated activation involves the upregulation of pathway-specific transcriptional regulators within the lcm cluster, such as lcmRIII. nih.gov It is proposed that AdpA directly binds to the promoter region of lcmRIII, initiating a regulatory cascade that turns on the entire biosynthetic pathway. nih.gov Overexpression of other regulatory genes within the lcm cluster, such as lcmRI, lcmRII, and lcmRIII, also resulted in the production of this compound, confirming their role as positive regulators. nih.gov

| Strain | Genetic Modification | This compound Production | Reference |

| S. cyanogenus ΔlanI7 | None (Control) | Not detected | nih.gov |

| S. cyanogenus ΔlanI7 pGM4181+ | Overexpression of full-length adpA | Detected | researchgate.netnih.gov |

| S. cyanogenus ΔlanI7 pGM4181d+ | Overexpression of adpA DNA-binding domain | Detected | researchgate.net |

| S. cyanogenus ΔlanI7 lcmRI+ | Overexpression of lcmRI | Detected | nih.gov |

| S. cyanogenus ΔlanI7 lcmRII+ | Overexpression of lcmRII | Detected | nih.gov |

| S. cyanogenus ΔlanI7 lcmRIII+ | Overexpression of lcmRIII | Detected | nih.gov |

Promoter Engineering and Gene Expression Optimization

Promoter engineering is a widely used strategy to enhance the transcription of BGCs and increase the production of natural products. nih.govmdpi.com This approach involves replacing native promoters with strong, constitutive promoters to drive high-level expression of the biosynthetic genes. mdpi.com In the context of this compound, while specific examples of promoter engineering on the lcm cluster are not detailed in the provided search results, this technique represents a viable and common strategy for overproducing secondary metabolites in Streptomyces. nih.govnih.govresearchgate.net The use of well-characterized strong promoters can bypass the complex native regulatory circuits and lead to significantly improved yields. mdpi.com

Heterologous Expression in Alternative Microbial Hosts

When the native producer is difficult to cultivate or genetically manipulate, heterologous expression of the BGC in a well-characterized host strain is an effective alternative. mdpi.com This strategy allows for the production of the desired compound in a more amenable host, often leading to higher yields and facilitating pathway engineering. mdpi.com The entire this compound biosynthetic gene cluster (lcm) has been identified and characterized, making it a candidate for heterologous expression. researchgate.netnih.govsecondarymetabolites.org While the search results mention heterologous expression as a general strategy for activating silent BGCs and producing natural products, specific instances of the lcm cluster being expressed in a heterologous host for production enhancement are not explicitly detailed. researchgate.netx-mol.comsecondarymetabolites.org

Optimization of Fermentation Conditions for Increased Yield

Optimizing fermentation conditions is a critical step in maximizing the production of secondary metabolites. researchgate.net Factors such as medium composition, pH, temperature, aeration, and agitation speed can significantly impact the growth of the producing organism and the yield of the target compound. researchgate.netfrontiersin.org

For this compound production in the engineered S. cyanogenus ΔlanI7 pGM4181+ strain, a study was conducted to determine the optimal fermentation time. nih.gov The production of the antifungal compound became detectable after 48 hours of growth in YMPG medium, with the peak yield being reached at 96 hours. nih.gov In another producing strain, Streptomyces achromogenes subsp. streptozoticus NBRC14001, a specific pre-culture and production medium were utilized for this compound production over six days. mdpi.com

| Parameter | Condition | Organism | Reference |

| Production Medium | YMPG | S. cyanogenus ΔlanI7 pGM4181+ | nih.gov |

| Optimal Fermentation Time | 96 hours | S. cyanogenus ΔlanI7 pGM4181+ | nih.gov |

| Production Medium | 0.3% glucose, 1.5% soluble starch, 4% corn flour, 0.3% tryptone, 0.2% CaCO3, and 5 mM MgCl2, pH 7.2 | S. achromogenes subsp. streptozoticus NBRC14001 | mdpi.com |

| Fermentation Time | 6 days | S. achromogenes subsp. streptozoticus NBRC14001 | mdpi.com |

A purification process from a 2-liter flask fermentation of S. cyanogenus ΔlanI7 pGM4181+ yielded 40 mg of this compound. nih.gov

Microbial Resistance Mechanisms to Lucensomycin and Polyene Macrolides

Fungal Resistance Mechanisms

Alterations in Ergosterol (B1671047) Biosynthesis Pathways

The principal target for lucensomycin and other polyenes is ergosterol, a crucial sterol in the fungal cell membrane. A predominant resistance mechanism involves modifications within the ergosterol biosynthesis pathway. nih.govmdpi.commdpi.com These alterations can lead to a decrease in the total amount of ergosterol or the production of alternative sterols that have a lower binding affinity for polyene antibiotics. researchgate.net Consequently, the ability of this compound to bind to and disrupt the fungal cell membrane is diminished.

Mutations in the ERG genes, which are responsible for encoding the enzymes in this pathway, are frequently the cause of this resistance. For example, mutations in genes such as ERG3, ERG5, ERG6, and ERG11 can disrupt the normal synthesis of ergosterol, leading to the accumulation of different sterol intermediates and conferring resistance to polyenes. nih.govnih.gov Specifically, defects in the C-5 sterol desaturase, encoded by the ERG3 gene, have been shown to result in polyene resistance in laboratory strains of Candida albicans. nih.gov

| Gene | Encoded Enzyme | Impact of Mutation on Ergosterol Pathway |

| ERG3 | C-5 sterol desaturase | Leads to accumulation of alternative sterols and reduced ergosterol levels. nih.gov |

| ERG5 | C-22 desaturase | Affects the final steps of ergosterol synthesis. nih.gov |

| ERG6 | C-24 sterol methyltransferase | Results in altered sterol composition in the cell membrane. nih.gov |

| ERG11 | Lanosterol (B1674476) 14-alpha-demethylase | Causes changes in sterol intermediates within the pathway. mdpi.commdpi.com |

Role of Multidrug Efflux Transporters

Another key resistance strategy employed by fungi is the active removal of antifungal drugs from the cell through the action of multidrug efflux transporters. These transport proteins, which are members of the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS), can expel a broad range of substances, including this compound. news-medical.netbenthamdirect.comnih.gov

The overexpression of the genes that code for these efflux pumps can significantly lower the intracellular concentration of the antifungal agent, preventing it from reaching its target in the cell membrane in sufficient quantities to be effective. benthamdirect.comfrontiersin.org In various Candida species, the upregulation of genes like CDR1 and CDR2 (ABC transporters) and MDR1 (MFS transporter) has been associated with decreased susceptibility to a range of antifungal drugs. researchgate.net However, it's generally considered that efflux-mediated resistance plays a less significant role in polyene resistance compared to alterations in the ergosterol pathway. news-medical.net

Cross-Resistance Patterns with Other Antifungal Agents

Cross-resistance, where resistance to one antifungal drug leads to resistance to another, is a significant challenge in treating fungal infections. Due to their shared mechanism of targeting ergosterol, there is a high likelihood of cross-resistance among different polyene macrolides. Fungi that have developed resistance to amphotericin B, a commonly used polyene, are often also resistant to this compound.

Furthermore, cross-resistance can occur between polyenes and azole antifungals, as both classes of drugs target the ergosterol biosynthesis pathway, although at different enzymatic steps. nih.gov Azoles inhibit the enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene. mdpi.com Interestingly, in some cases, mutations in the ERG3 gene that confer resistance to azoles can lead to increased susceptibility to polyenes, a phenomenon known as collateral sensitivity. nih.gov

Strategies to Overcome Microbial Resistance (Research-focused, e.g., structural modification)

Significant research efforts are underway to develop strategies to counteract fungal resistance to polyene macrolides. A primary focus of this research is the chemical modification of the polyene structure to create new derivatives with improved therapeutic properties. researchgate.netresearchgate.netnih.gov The objectives of these structural modifications include enhancing the drug's affinity for ergosterol, reducing its toxicity to human cells, and designing molecules that can evade existing fungal resistance mechanisms. nih.gov

Key areas of structural modification research include:

Alterations to the mycosamine (B1206536) moiety: Modifying the sugar component of the polyene can affect its solubility and how it interacts with the fungal cell membrane. nih.gov

Changes to the macrolactone ring: Introducing different functional groups or altering the size of the ring can change the molecule's conformation and its binding to ergosterol.

Carboxyl group modifications: Esterification or amidation of the carboxyl group has been explored to improve the pharmacological profile of polyenes. researchgate.net

Another promising research strategy is the use of combination therapies. By combining this compound with other antifungal agents that have different mechanisms of action, it may be possible to achieve a synergistic effect and lower the probability of resistance developing. For instance, co-administering a polyene with a compound that inhibits the function of efflux pumps could potentially restore the susceptibility of resistant fungal strains. nih.gov

Future Research Directions and Unexplored Potential

Advanced Biosynthetic Pathway Elucidation and Genetic Engineering

The elucidation of the lucensomycin biosynthetic gene cluster (BGC), designated as the lcm cluster, has been a significant breakthrough, paving the way for advanced genetic manipulation. The lcm BGC was found to be silent under standard laboratory conditions in Streptomyces cyanogenus S136, and its activation was achieved through the manipulation of the global regulatory gene adpA. This discovery not only provided the complete genetic blueprint for this compound biosynthesis but also highlighted the role of pleiotropic regulators in awakening silent BGCs.

Future research in this area will likely focus on a more detailed characterization of each gene within the lcm cluster. While the core polyketide synthase (PKS) and some tailoring enzymes have been putatively identified, the precise function and substrate specificity of each protein require experimental validation. For instance, the roles of the putative regulatory genes within the cluster, such as lcmRI, lcmRII, and lcmRIII, need to be systematically investigated to understand the intricate regulatory network governing this compound production.

Genetic engineering efforts can then leverage this detailed knowledge for several purposes:

Yield Improvement: Overexpression of positive regulators like adpA and cluster-specific activators, coupled with the deletion of competing metabolic pathway genes, could significantly enhance this compound titers.

Generation of Novel Analogues: Targeted inactivation or modification of genes encoding tailoring enzymes, such as hydroxylases, epoxidases, and glycosyltransferases, can lead to the production of novel this compound derivatives with potentially improved properties.

Understanding Polyketide Assembly: The modular nature of the this compound PKS offers a platform to study the fundamental principles of polyketide biosynthesis. Domain swapping and mutagenesis experiments could provide insights into the control of chain length, stereochemistry, and cyclization in polyketide synthesis.

A summary of the key genes in the this compound biosynthetic gene cluster and their putative functions is presented in Table 1.

| Gene | Putative Function | Research Focus |

| lcmA-E | Type I Polyketide Synthases (PKS) | Elucidation of domain organization and substrate specificity. |

| lcm2 | GDP-D-mannose 4,6-dehydratase | Characterization of its role in mycosamine (B1206536) biosynthesis. |

| lcm4 | Glycosyltransferase | Investigation of substrate flexibility for generating novel glyco-conjugates. |

| lcm5 | Aminotransferase | Confirmation of its role in the mycosamine pathway. |

| lcm6 | Monooxygenase | Determining its precise role in post-PKS modification (e.g., carboxylation). |

| lcm8, lcm9 | ABC Transporter | Characterization of their role in this compound export and self-resistance. |

| lcm10 | Cytochrome P450 | Investigating its function in epoxidation of the macrolide ring. |

| lcmRIII | Pathway-specific regulator | Understanding its interaction with global regulators like AdpA. |

Rational Design and De Novo Synthesis of Next-Generation Analogues

The rational design of new this compound analogues with improved therapeutic indices represents a significant frontier. While the de novo chemical synthesis of complex polyene macrolides is challenging, modern synthetic methodologies are making it increasingly feasible. Chemoenzymatic approaches, which combine the efficiency of biological catalysis with the versatility of chemical synthesis, offer a particularly promising avenue for creating novel this compound derivatives.

Future research in this domain should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to different parts of the this compound molecule—such as the polyene region, the macrolactone ring, and the mycosamine sugar—affect its antifungal activity and toxicity. This knowledge is crucial for guiding the rational design of superior analogues.

Computational Modeling: Molecular docking and dynamics simulations can be employed to model the interaction of this compound and its virtual analogues with the fungal cell membrane and its components, primarily ergosterol (B1671047). These in silico studies can help predict the antifungal potency and selectivity of designed molecules before their synthesis.

Combinatorial Biosynthesis: By expressing the lcm BGC in a heterologous host and co-expressing genes from other polyene biosynthetic pathways, it may be possible to generate hybrid molecules that incorporate structural features from different polyenes.

While specific examples of rationally designed this compound analogues are currently limited in published literature, the strategies applied to other polyenes, such as amphotericin B and nystatin, provide a roadmap for future work on this compound.

Exploration of Novel Biological Targets in Microorganisms

The primary mode of action for this compound, like other polyene macrolides, is the binding to ergosterol in fungal cell membranes, leading to pore formation and cell death. However, the possibility of secondary or alternative biological targets remains an intriguing and underexplored area of research. The emergence of fungal resistance to existing antifungal agents underscores the importance of identifying novel drug targets.

Future investigations should explore:

Interaction with Other Membrane Components: While ergosterol is the primary target, studies on other amphiphilic molecules have shown interactions with phospholipids (B1166683) in the fungal membrane. Research is needed to determine if this compound can interact with other lipids or membrane proteins, and whether such interactions contribute to its antifungal activity.

Fungal Cell Wall Interactions: The fungal cell wall is a unique and essential structure, and its components are attractive targets for antifungal drugs. Although there is no direct evidence of this compound targeting the cell wall, investigating potential interactions with cell wall components like glucans or chitin (B13524) could reveal novel mechanisms of action.

Mechanisms of Fungal Resistance: Studying the molecular basis of resistance to this compound in pathogenic fungi could provide clues about its biological targets. For instance, mutations in genes other than those involved in ergosterol biosynthesis that confer resistance might point to alternative cellular components that interact with the drug.

A comparative overview of established and potential targets for polyene macrolides is provided in Table 2.

| Target | Description | Evidence for this compound |

| Ergosterol | Primary sterol in fungal cell membranes. | Well-established for polyenes, including this compound. |

| Phospholipids | Major components of the cell membrane. | Investigated for other amphiphilic molecules; unexplored for this compound. |

| Cell Wall Components | Glucans, chitin, and mannoproteins. | No direct evidence for this compound interaction. |

Applications in Agricultural Biotechnology and Biocontrol

This compound has demonstrated significant potential as a biocontrol agent against a wide range of phytopathogenic fungi. Its effectiveness against economically important pathogens such as Fusarium oxysporum and Botrytis cinerea makes it a promising candidate for the development of new bio-fungicides.

Future research in agricultural biotechnology should focus on:

Formulation and Delivery: Developing stable and effective formulations of this compound for field application is crucial for its commercialization as a biocontrol agent. This includes investigating encapsulation methods, adjuvants, and delivery systems to enhance its stability and efficacy under various environmental conditions.

Broad-Spectrum Activity Profiling: A comprehensive screening of this compound against a wider array of plant pathogens, including oomycetes and bacterial pathogens, could expand its potential applications in agriculture.

In Planta Studies: Moving beyond in vitro assays to in planta studies is essential to evaluate the efficacy of this compound in controlling plant diseases under greenhouse and field conditions. This will also allow for the assessment of any potential phytotoxicity.

Development of this compound-Producing Biocontrol Agents: Genetically engineering beneficial microbes, such as root-colonizing bacteria or fungi, to produce this compound in situ could provide a targeted and sustained delivery of the antifungal compound to the plant rhizosphere.

The table below summarizes the reported biocontrol activity of this compound against key plant pathogens.

| Pathogen | Disease | Efficacy |

| Fusarium oxysporum | Fusarium wilt | High in vitro and in vivo efficacy reported. |

| Botrytis cinerea | Gray mold | Demonstrated inhibitory activity. |

| Aspergillus niger | Black mold | Effective inhibition observed in bioassays. |

| Various other phytopathogenic fungi | Multiple plant diseases | Broad-spectrum antifungal activity. |

Integration with Synthetic Biology for Sustainable Production

The production of this compound through traditional fermentation methods can be inefficient and costly. Synthetic biology offers a powerful toolkit to engineer microbial cell factories for the sustainable and high-titer production of this valuable compound. By applying principles of metabolic engineering and synthetic biology, it is possible to optimize the production host and the biosynthetic pathway for enhanced this compound yields.

Key areas for future research in this domain include:

Host Engineering: The development of optimized Streptomyces chassis strains with enhanced precursor supply, reduced byproduct formation, and improved robustness for industrial fermentation is a critical step. This can be achieved through CRISPR-based genome editing and systems biology approaches to identify and modify key metabolic nodes.